molecular formula C5H8Cl3N3 B591653 (3-Chloropyrazin-2-yl)methanamine dihydrochloride CAS No. 867165-53-5

(3-Chloropyrazin-2-yl)methanamine dihydrochloride

Cat. No.: B591653
CAS No.: 867165-53-5
M. Wt: 216.49
InChI Key: RHKWGVWUXBFIIE-UHFFFAOYSA-N
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Description

(3-Chloropyrazin-2-yl)methanamine dihydrochloride (CAS: 867165-53-5) is a heterocyclic amine salt widely used as a pharmaceutical intermediate. Its structure features a pyrazine ring substituted with a chlorine atom at the 3-position and an aminomethyl group at the 2-position, forming a dihydrochloride salt to enhance solubility and stability . The compound is pivotal in synthesizing therapeutic agents due to its ability to modulate electronic and steric properties, influencing drug-receptor interactions . Market analyses project growth in its demand, driven by applications in pharmaceuticals (≥98% purity grade) and agrochemicals, with a CAGR reflecting its industrial relevance .

Properties

IUPAC Name

(3-chloropyrazin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3.2ClH/c6-5-4(3-7)8-1-2-9-5;;/h1-2H,3,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKWGVWUXBFIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CN)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655043
Record name 1-(3-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/2)
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Molecular Weight

216.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867165-53-5
Record name 1-(3-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/2)
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URL https://comptox.epa.gov/dashboard/DTXSID90655043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloropyrazin-2-yl)methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropyrazin-2-yl)methanamine dihydrochloride typically involves the chlorination of pyrazine derivatives followed by amination. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and temperatures maintained at 2-8°C . The compound is usually obtained as a solid, ranging in color from pale-yellow to yellow-brown .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, often exceeding 95% .

Chemical Reactions Analysis

Types of Reactions

(3-Chloropyrazin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen halides, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives, while substitution reactions can produce a variety of functionalized pyrazines .

Mechanism of Action

The mechanism of action of (3-Chloropyrazin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-(5-Chloropyrazin-2-yl)methanamine Dihydrochloride

Key Differences :

  • Structure : Chlorine at the 5-position instead of 3-position on the pyrazine ring.
  • Properties: Altered electronic distribution affects reactivity.
  • Applications : Both are used in drug synthesis, but positional isomerism may lead to divergent biological activities in final products .

Table 1: Positional Isomer Comparison

Property 3-Chloro Isomer (CAS: 867165-53-5) 5-Chloro Isomer (CAS: 1955523-26-8)
Molecular Formula C₅H₇Cl₂N₃ C₅H₇Cl₂N₃
Chlorine Position 3-position 5-position
Similarity Score Reference 0.68 (vs. target compound)

Non-Chlorinated Analog: Pyrazin-2-ylmethanamine Hydrochloride

Key Differences :

  • Structure : Lacks the chlorine substituent.
  • Properties : Reduced electron-withdrawing effects may decrease stability in oxidative environments. Higher basicity of the free amine compared to the chlorinated derivative.
  • Applications : Primarily used in less specialized syntheses due to lower reactivity .

Table 2: Chlorinated vs. Non-Chlorinated Derivatives

Property 3-Chloro Derivative Non-Chlorinated Analog (CAS: 39204-49-4)
Molecular Weight 180.03 g/mol 143.59 g/mol
Solubility High (dihydrochloride salt) Moderate (hydrochloride salt)
Market Application High-value pharmaceuticals General intermediates

Heterocyclic Variants: Thiophene and Pyridine Derivatives

(3-Chlorothiophen-2-yl)methanamine Hydrochloride (CAS: 643088-03-3)
  • Structure : Replaces pyrazine with a thiophene ring.
  • Properties : Sulfur atom introduces π-excess character, altering metabolic pathways. Lower thermal stability compared to pyrazine derivatives.
  • Applications : Used in antiviral agents, contrasting with the pyrazine-based compound’s role in CNS drug intermediates .
(3-Methoxypyridin-2-yl)methanamine Dihydrochloride (CAS: 1276056-71-3)
  • Structure : Methoxy-substituted pyridine ring.
  • Properties : Methoxy group donates electrons, increasing ring basicity. Higher lipophilicity may enhance blood-brain barrier penetration.
  • Applications : Explored in neurology, unlike the chloropyrazine’s broader use in oncology .

Table 3: Heterocyclic Compound Comparison

Compound Heterocycle Key Substituent Applications
Target Compound Pyrazine 3-Cl Oncology, Agrochemicals
Thiophene Derivative Thiophene 3-Cl Antivirals
Pyridine Derivative Pyridine 3-OCH₃ Neurology

Market and Industrial Perspectives

Purity and Grade Variants

The target compound is available in ≥97% and ≥98% purity grades, with the higher grade preferred for pharmaceutical synthesis. Similar compounds like 3,6-dichloropyrazine-2-carboxamide (CAS: 1023813-21-9) are marketed at lower purity for agrochemical use .

Regional Demand

  • Asia-Pacific : Dominates production due to cost-effective synthesis routes .
  • North America: High demand for high-purity grades in drug development .

Biological Activity

(3-Chloropyrazin-2-yl)methanamine dihydrochloride, with the CAS number 867165-53-5, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H7_7Cl2_2N3_3
  • Molecular Weight : 180.04 g/mol
  • CAS Number : 867165-53-5

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. One common method involves the reaction of 3-chloropyrazine with methanamine under acidic conditions to yield the dihydrochloride salt form. The following table summarizes different synthetic approaches:

Method Reagents Conditions
Method A3-Chloropyrazine + MethanamineAcidic medium, reflux
Method B3-Chloropyrazine + Formaldehyde + AmmoniaMild heating
Method C3-Chloropyrazine + MethylamineSolvent-free conditions

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly in targeting neurotransmitter systems. Preliminary studies suggest its potential application in treating neurological disorders such as anxiety and depression due to its ability to modulate specific receptors .

The compound functions primarily as a ligand, interacting with various molecular targets, including enzymes and receptors involved in neurotransmission. Its chloropyrazine moiety is particularly noted for its ability to influence the activity of certain neurotransmitter receptors, which could lead to therapeutic effects in neurological conditions.

Case Studies and Research Findings

  • Neurotransmitter Modulation : In a study evaluating the effects of this compound on neurotransmitter systems, it was found to enhance serotonin receptor activity, suggesting potential antidepressant effects .
  • Antimicrobial Activity : Another investigation highlighted the compound's antimicrobial properties against various bacterial strains, indicating a broader spectrum of biological activity beyond neurological applications .
  • Inhibition Studies : A series of experiments demonstrated that this compound effectively inhibited certain phosphoinositide 3-kinase (PI3K) isoforms, which are crucial in cell signaling pathways related to immune responses .

Toxicity and Safety Profile

While the compound shows promising biological activity, it is essential to consider its safety profile:

  • Acute Toxicity : Classified as harmful if swallowed or if it comes into contact with skin .
  • Irritation Potential : May cause eye irritation; precautions should be taken during handling .

Q & A

Q. What are the recommended synthetic routes for (3-chloropyrazin-2-yl)methanamine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Step 1: React 3-chloropyrazine-2-carbaldehyde with a protected amine (e.g., benzylamine) in anhydrous tetrahydrofuran (THF) under nitrogen .
  • Step 2: Reduce the imine intermediate using sodium borohydride (NaBH4) or catalytic hydrogenation (H₂/Pd-C) to yield the primary amine .
  • Step 3: Purify the freebase via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and convert to the dihydrochloride salt using HCl gas in ethanol .
    Optimization Tips:
  • Monitor reaction progress with thin-layer chromatography (TLC) or LC-MS.
  • Adjust solvent polarity (e.g., dichloromethane for faster kinetics) and temperature (0–25°C) to minimize side reactions like over-alkylation .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm structure via pyrazine ring protons (δ 8.5–9.0 ppm) and methylamine protons (δ 3.0–3.5 ppm). Compare with analogs like (2-chloropyridin-4-yl)methanamine hydrochloride .
    • DEPT-135: Distinguish CH₂ and CH₃ groups in the methanamine chain .
  • X-ray Diffraction (XRD): Use SHELX software to resolve crystal structure, especially for verifying dihydrochloride salt formation (e.g., H-bonding patterns) .
  • Mass Spectrometry (HRMS): Validate molecular weight (exact mass: ~207.02 g/mol for C₅H₇ClN₃·2HCl) .

Q. How should researchers assess the stability of this compound under experimental conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) at 25–150°C to identify decomposition points. Compare with diphenhydramine hydrochloride analogs, which degrade above 200°C .
  • pH Stability: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
  • Storage Recommendations: Store at –20°C under inert gas (argon) to prevent hygroscopic degradation, as seen with similar dihydrochloride salts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of (3-chloropyrazin-2-yl)methanamine derivatives?

Methodological Answer:

  • Substituent Variation: Replace the chlorine atom with fluorine or methyl groups to evaluate electronic effects on target binding. For example, (2-fluoropyridin-4-yl)methanamine dihydrochloride showed altered LOXL2 inhibition potency .
  • Backbone Modification: Introduce cyclic amines (e.g., azetidine) to enhance rigidity and bioavailability. Compare with azetidin-2-ylmethanamine dihydrochloride analogs .
  • Assay Design: Use enzyme inhibition assays (e.g., LOXL2 IC₅₀) and molecular docking (AutoDock Vina) to correlate structural changes with activity .

Q. What strategies are effective for resolving contradictory data in biological target identification?

Methodological Answer:

  • Orthogonal Validation: Combine surface plasmon resonance (SPR) binding data with cellular assays (e.g., Western blot for downstream signaling). For instance, (2-chloropyridin-4-yl)methanamine hydrochloride showed conflicting LOXL2 vs. monoamine oxidase (MAO) inhibition in initial screens .
  • Kinetic Analysis: Perform time-resolved enzyme assays to distinguish competitive vs. non-competitive inhibition mechanisms.
  • Control Experiments: Include known inhibitors (e.g., β-aminopropionitrile for LOXL2) to validate specificity .

Q. How can researchers design in vivo studies to evaluate neuroprotective effects of this compound?

Methodological Answer:

  • Animal Models: Use transgenic mice (e.g., APP/PS1 for Alzheimer’s disease) or neurotoxin-induced Parkinson’s models (MPTP) .
  • Dosing Protocol: Administer intraperitoneally (5–20 mg/kg/day) based on analogs like dexpramipexole dihydrochloride, which crosses the blood-brain barrier .
  • Biomarker Analysis: Measure cerebrospinal fluid (CSF) levels of Aβ42 and tau proteins via ELISA to assess efficacy .

Q. What computational approaches predict the metabolite profile of this compound?

Methodological Answer:

  • In Silico Tools: Use GLORYx or MetaCore to simulate Phase I/II metabolism. For example, predict N-dechlorination or glucuronidation pathways .
  • LC-HRMS Validation: Compare predicted metabolites (e.g., exact mass 163.03 for demethylated product) with experimental data from liver microsome incubations .

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